

Application Notes and Protocols for Thiazoline-Based Fluorescent Probes

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Compound of Interest

Compound Name: Thiazoline

Cat. No.: B8809763

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazoline and its derivatives are versatile heterocyclic scaffolds that have garnered significant attention in the development of fluorescent probes. Their unique electronic properties and structural flexibility allow for the design of sensors that exhibit sensitive and selective responses to a variety of analytes and physiological parameters. These probes are instrumental in advancing our understanding of complex biological processes and are valuable tools in drug discovery and diagnostics.

This document provides detailed application notes and protocols for the synthesis and utilization of **thiazoline**-based fluorescent probes for the detection of metal ions, pH, and viscosity. It also includes an overview of a relevant signaling pathway that can be studied using these molecular tools.

I. Thiazoline-Based Probes for Metal Ion Detection

Quinoline-based thiazole derivatives have emerged as effective chemosensors for the detection of various metal ions. Their mechanism of action often involves the coordination of the metal ion with heteroatoms (N and S) in the thiazole and quinoline rings, leading to a change in the probe's fluorescence properties, typically fluorescence quenching.

Application Note: QPT and QBT for Selective Detection of Fe³⁺, Fe²⁺, and Cu²⁺

Novel quinoline-based thiazole derivatives, QPT and QBT, have been synthesized and demonstrated to be highly selective fluorescent probes for the detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions.[1][2] These probes exhibit a fluorescence quenching effect in the presence of these specific metal ions at a physiological pH of 7.4.[1] The interaction is reversible, as the fluorescence can be restored by the addition of a chelating agent like EDTA.[1]

Quantitative Data Summary

Probe	Target Ion	Association Constant (K _a) (M ⁻¹)	Detection Limit
QPT	Fe ³⁺	1.35 x 10 ⁵	Not Specified
QPT	Fe ²⁺	1.15 x 10 ⁵	Not Specified
QPT	Cu ²⁺	2.05 x 10 ⁵	Not Specified
QBT	Fe ³⁺	1.25 x 10 ⁵	Not Specified
QBT	Fe ²⁺	1.05 x 10 ⁵	Not Specified
QBT	Cu ²⁺	1.95 x 10 ⁵	Not Specified

Experimental Protocols

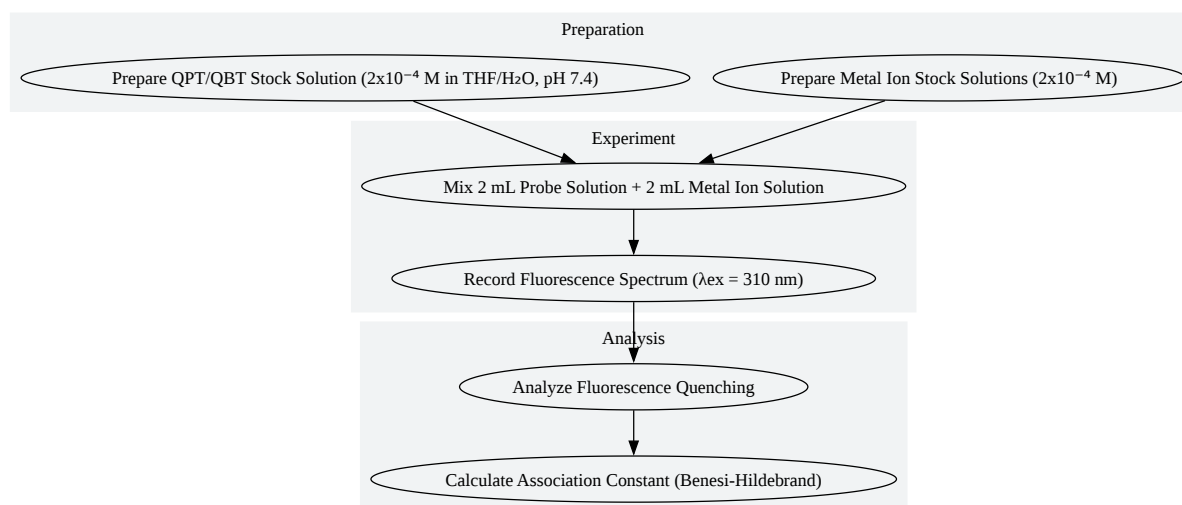
Synthesis of QPT and QBT Probes[1]

- Synthesis of Precursors: The starting material, 2,3-dihydro-8-nitro-4-quinolone, is synthesized according to previously reported procedures. 2-hydrazino-4-phenylthiazole (for QPT) and 2-hydrazinobenzothiazole (for QBT) are also required.
- Condensation Reaction:
 - In a round-bottom flask, dissolve 2,3-dihydro-8-nitro-4-quinolone (1 mmol) and either 2-hydrazino-4-phenylthiazole (1 mmol for QPT) or 2-hydrazinobenzothiazole (1 mmol for QBT) in methanol.

- Add a catalytic amount of acetic acid.
- Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature.
- The resulting precipitate (QPT or QBT) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol for Metal Ion Detection^[1]

- Stock Solution Preparation:
 - Prepare a stock solution of the QPT or QBT probe (e.g., 2×10^{-4} M) in a 1:1 (v/v) mixture of THF and water, buffered to pH 7.4 with HEPES buffer.^[1]
 - Prepare stock solutions of various metal perchlorate or nitrate salts (e.g., 2×10^{-4} M) in the same buffered solvent.^[1]
- Fluorescence Measurement:
 - In a cuvette, mix 2 mL of the probe stock solution with 2 mL of the respective metal ion stock solution.^[1]
 - Record the fluorescence emission spectrum using an excitation wavelength of 310 nm.^[1]
 - Observe the fluorescence quenching in the presence of Fe^{3+} , Fe^{2+} , or Cu^{2+} .



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Caption: Workflow for ratiometric pH imaging in live cells.

III. Thiazoline-Based Probes for Viscosity Sensing

Fluorescent molecular rotors based on the thiazole scaffold are valuable tools for measuring microviscosity in cellular compartments, such as mitochondria. These probes typically exhibit low fluorescence in low-viscosity environments due to intramolecular rotation, which provides a non-radiative decay pathway. In viscous media, this rotation is hindered, leading to a significant increase in fluorescence quantum yield and lifetime.

Application Note: Mitochondria-Targeting Thiazoline Probes for Viscosity

Several mitochondria-targeting fluorescent probes based on thiazole and other heterocyclic systems have been developed to monitor viscosity changes in this organelle. [3][4] These probes often incorporate a lipophilic cation, such as a triphenylphosphonium group, to facilitate their accumulation in the mitochondria. The fluorescence intensity and/or lifetime of these probes correlate with the local viscosity.

Quantitative Data Summary

Probe Type	Target Organelle	Principle	Typical Fluorescence Change
Thiazole-based Molecular Rotor	Mitochondria	Hindered Intramolecular Rotation	Fluorescence intensity and lifetime increase with viscosity

Experimental Protocols

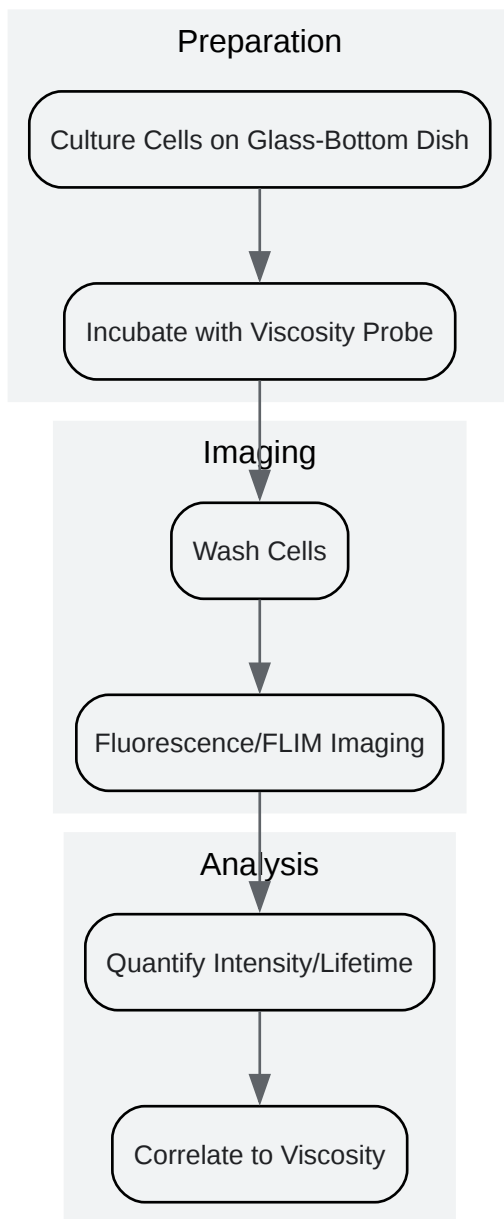
General Protocol for Mitochondrial Viscosity Imaging

- Cell Culture:
 - Culture cells on glass-bottom dishes suitable for microscopy.
- Probe Loading:
 - Incubate cells with the mitochondria-targeting viscosity probe at an optimized concentration and for a specific duration in cell culture medium.
- Co-localization (Optional):
 - To confirm mitochondrial targeting, co-stain the cells with a commercially available mitochondrial marker (e.g., MitoTracker Green).

- Imaging:
 - Wash the cells with fresh medium or PBS.
 - Image the cells using a fluorescence microscope, preferably equipped for fluorescence lifetime imaging microscopy (FLIM).
 - Induce viscosity changes using agents like monensin or nystatin, if desired, and monitor the corresponding changes in fluorescence intensity or lifetime.
- Data Analysis:
 - Quantify the fluorescence intensity or lifetime in the mitochondria.
 - Correlate the measured values to viscosity using a calibration curve generated in solutions of known viscosity (e.g., glycerol-water mixtures).

Experimental Workflow for Mitochondrial Viscosity Imaging

Workflow for Mitochondrial Viscosity Imaging



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Caption: Workflow for imaging mitochondrial viscosity.

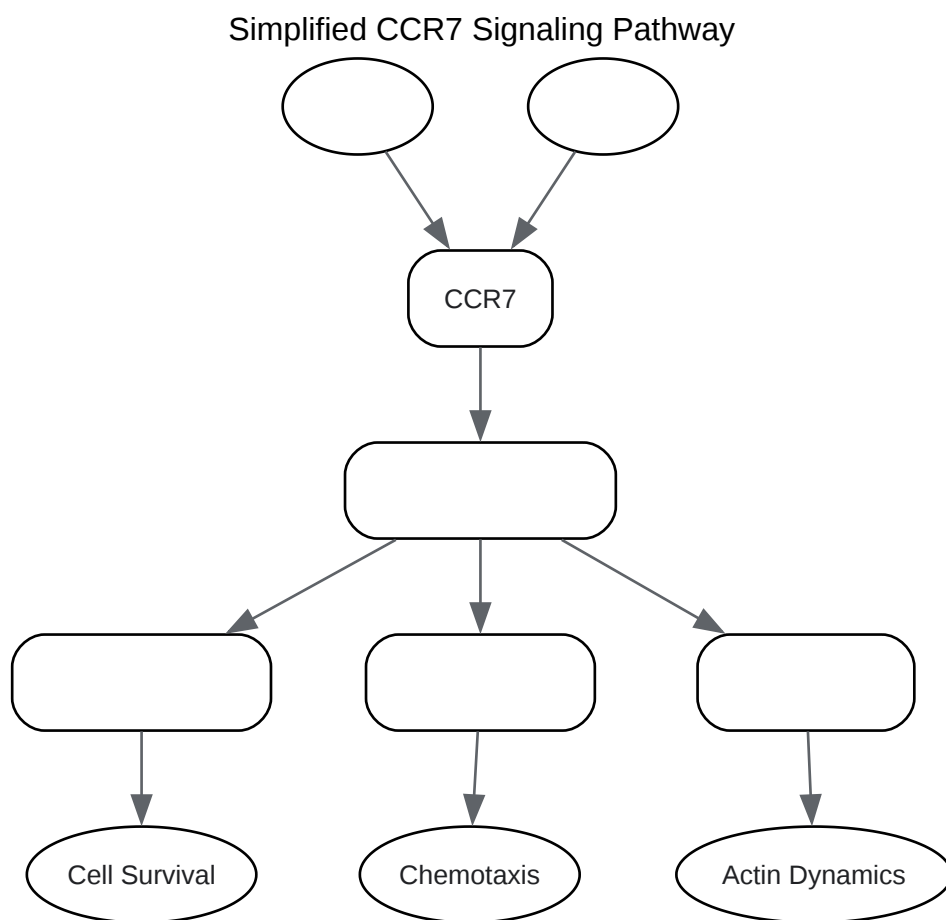
IV. Signaling Pathway Investigation

Thiazoline-based probes can be utilized to study cellular signaling pathways. For instance, probes that detect changes in ion concentration or enzymatic activity can provide insights into the downstream effects of receptor activation.

CCR7 Signaling Pathway

The C-C chemokine receptor 7 (CCR7) is a G-protein coupled receptor (GPCR) that plays a crucial role in immune cell trafficking. Its ligands, CCL19 and CCL21, trigger distinct downstream signaling cascades. Understanding these pathways is important for developing therapies for autoimmune diseases and cancer.

Signaling Pathway Diagram



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Caption: Key signaling modules downstream of CCR7 activation. [3][5] Fluorescent probes that can measure changes in intracellular calcium (a downstream effector of G-protein activation) or the activity of kinases in the PI3K/Akt and MAPK pathways could be employed to dissect the biased signaling of CCR7 in response to its different ligands. The development of **thiazoline**-based probes for these specific enzymatic activities would be a valuable addition to the toolbox for studying GPCR signaling.

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